molecular formula C10H18N4O B13636261 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13636261
M. Wt: 210.28 g/mol
InChI Key: XBLYBXWJBTVSII-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, an ethylamino group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the pyrazole ring or ethylamino group.

Scientific Research Applications

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide: A similar compound with a different backbone structure.

    2-(Methylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide: A compound with a methylamino group instead of an ethylamino group.

Uniqueness

2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(ethylamino)-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-6-4-8(2)13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)

InChI Key

XBLYBXWJBTVSII-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=CC(=N1)C)C(=O)N

Origin of Product

United States

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